![molecular formula C19H21ClN2O2S B012236 ((2-Chloro-9-acridinyl)thio)acetic acid compd. with N-ethylethanamine (1:1) CAS No. 106636-60-6](/img/structure/B12236.png)
((2-Chloro-9-acridinyl)thio)acetic acid compd. with N-ethylethanamine (1:1)
Overview
Description
((2-Chloro-9-acridinyl)thio)acetic acid compd. with N-ethylethanamine (1:1) is a chemical compound that has been widely used in scientific research for its various applications. It is a thioether derivative of acridine and has been found to have potential in the field of medicine and biochemistry.
Mechanism of Action
The mechanism of action of ((2-Chloro-9-acridinyl)thio)acetic acid compd. with N-ethylethanamine (1:1) is not fully understood. However, it has been found to bind to DNA and intercalate between the base pairs. This leads to the inhibition of DNA replication and transcription, ultimately leading to cell death.
Biochemical and Physiological Effects:
((2-Chloro-9-acridinyl)thio)acetic acid compd. with N-ethylethanamine (1:1) has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit bacterial growth, and induce DNA damage. It has also been found to have a high binding affinity for DNA and RNA, making it a useful tool for studying DNA intercalation.
Advantages and Limitations for Lab Experiments
The advantages of using ((2-Chloro-9-acridinyl)thio)acetic acid compd. with N-ethylethanamine (1:1) in lab experiments include its high binding affinity for DNA and RNA, its potential as an anti-cancer and antimicrobial agent, and its fluorescent properties. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
For the study of ((2-Chloro-9-acridinyl)thio)acetic acid compd. with N-ethylethanamine (1:1) include further research into its mechanism of action, its potential as a therapeutic agent for cancer and bacterial infections, and its use as a fluorescent probe for DNA and RNA. Additionally, the development of new derivatives of this compound may lead to the discovery of more potent and selective compounds for use in scientific research.
Scientific Research Applications
((2-Chloro-9-acridinyl)thio)acetic acid compd. with N-ethylethanamine (1:1) has been extensively studied for its various applications in scientific research. It has been found to have potential as an anti-cancer agent, antimicrobial agent, and as a fluorescent probe for DNA and RNA. It has also been used in the study of DNA intercalation and has been found to have a high binding affinity for DNA.
properties
IUPAC Name |
2-(2-chloroacridin-9-yl)sulfanylacetate;diethylazanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2S.C4H11N/c16-9-5-6-13-11(7-9)15(20-8-14(18)19)10-3-1-2-4-12(10)17-13;1-3-5-4-2/h1-7H,8H2,(H,18,19);5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJZPCUJEYHECJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH2+]CC.C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)SCC(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloroacridin-9-yl)sulfanylacetate;diethylazanium | |
CAS RN |
106636-60-6 | |
Record name | Acetic acid, ((2-chloro-9-acridinyl)thio)-, compd. with N-ethylethanamine (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106636606 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.